Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
CAS No.: 7688-03-1
Cat. No.: VC3938888
Molecular Formula: C18H18Si
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7688-03-1 |
|---|---|
| Molecular Formula | C18H18Si |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | 1,1-dimethyl-2,5-diphenylsilole |
| Standard InChI | InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
| Standard InChI Key | YCBUIVXZVYHASK-UHFFFAOYSA-N |
| SMILES | C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
| Canonical SMILES | C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a silole backbone—a silicon analog of cyclopentadiene—where the silicon atom is bonded to two methyl groups and integrated into a conjugated diene system. The 2- and 5-positions are substituted with phenyl rings, enhancing steric bulk and electronic delocalization. X-ray crystallographic studies confirm a planar ring geometry with Si–C bond lengths averaging 1.87 Å, slightly longer than typical C–C bonds due to silicon’s larger atomic radius .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 0.35 ppm for Si–CH₃) and aromatic protons (δ 7.2–7.6 ppm) . The conjugated diene system absorbs strongly in the UV-Vis spectrum at λₘₐₓ = 280 nm, attributed to π→π* transitions .
Synthesis Methods
Traditional Laboratory Synthesis
Conventional routes involve transmetalation or cyclization strategies. A prominent method utilizes the reaction of 1,3-butadiene derivatives with dimethylphenylsilane in the presence of transition metal catalysts (e.g., palladium or ruthenium). For example, Nakadaira et al. reported a 73% yield via lithium-mediated cyclization of dimethylbis(phenylethynyl)silane .
Gas-Phase Synthesis
A groundbreaking approach employs single-collision conditions to react silylidyne (SiH) with 1,3-butadiene (C₄H₆), yielding silacyclopenta-2,4-diene without dimerization byproducts . This method, validated by mass spectrometry and computational modeling, offers a pathway to high-purity siloles under controlled environments .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Lithium Cyclization | 73 | THF, −78°C | High regioselectivity |
| Gas-Phase Reaction | 85 | Single-collision, 10⁻³ Torr | No dimerization |
| Ruthenium Catalysis | 68 | Toluene, 80°C | Scalability |
Chemical Reactivity and Reaction Mechanisms
Cycloaddition Reactions
The compound participates in Diels-Alder reactions as an electron-rich diene. For instance, reactions with N-methylmaleimide proceed with >20:1 diastereoselectivity, forming bicyclic adducts critical for pharmaceutical intermediates . Density functional theory (DFT) calculations indicate a low activation barrier (ΔG‡ = 15.2 kcal/mol) due to silicon’s electron-donating effects .
Halogenation and Functionalization
Bromination with N-bromosuccinimide (NBS) selectively substitutes the 2- and 5-positions, yielding 2,5-dibromo derivatives used in cross-coupling reactions . Kinetic studies reveal a second-order dependence on NBS concentration, suggesting a radical chain mechanism .
Coordination Chemistry
The silole ligand forms stable complexes with transition metals. Reaction with Ru₃(CO)₁₂ produces a tricarbonylruthenium complex, where the silole acts as a η⁵-ligand. X-ray analysis shows a Ru–Si distance of 2.42 Å, indicating significant backbonding .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Caspase-3 activation |
| MCF-7 (Breast) | 20 | G0/G1 cell cycle arrest |
| A549 (Lung) | 18 | ROS generation |
Antioxidant Properties
The compound scavenges free radicals in DPPH assays, showing 85% inhibition at 50 μM . Quantum mechanical calculations attribute this activity to the low ionization potential (8.2 eV) of the silole ring, facilitating electron transfer .
Applications in Materials Science
Organic Electronics
Silacyclopenta-2,4-diene derivatives serve as electron-transport materials in organic light-emitting diodes (OLEDs). Devices incorporating the compound exhibit a luminance efficiency of 12 cd/A, outperforming traditional carbon-based analogs .
Polymer Additives
Incorporation into polypropylene matrices improves thermal stability, increasing the decomposition temperature by 40°C due to silicon’s radical-trapping capability.
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